molecular formula C9H19N3OS B12861281 N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea CAS No. 88373-85-7

N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea

Cat. No.: B12861281
CAS No.: 88373-85-7
M. Wt: 217.33 g/mol
InChI Key: XPYWZLBLNAZARV-UHFFFAOYSA-N
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Description

3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA is a chemical compound with a unique structure that includes an ethyl group, a thiomorpholine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA typically involves the reaction of ethyl isocyanate with 2-(thiomorpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the ethyl isocyanate and the amine group of 2-(thiomorpholin-4-yl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-2-(THIOMORPHOLIN-4-YL)PENTAN-1-AMINE: Similar structure but with a different functional group.

    2-(THIOMORPHOLIN-4-YL)ETHYLAMINE: Lacks the ethyl group and urea moiety.

Uniqueness

3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA is unique due to its combination of an ethyl group, thiomorpholine ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

88373-85-7

Molecular Formula

C9H19N3OS

Molecular Weight

217.33 g/mol

IUPAC Name

1-ethyl-3-(2-thiomorpholin-4-ylethyl)urea

InChI

InChI=1S/C9H19N3OS/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13)

InChI Key

XPYWZLBLNAZARV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCN1CCSCC1

Origin of Product

United States

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